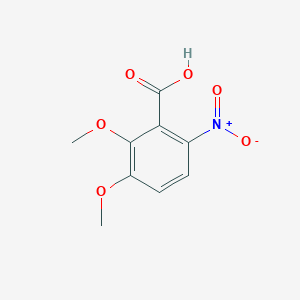
2,3-Dimethoxy-6-nitrobenzoic acid
Cat. No. B8559679
M. Wt: 227.17 g/mol
InChI Key: MSEFOJHLQKTCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04672116
Procedure details


2,3-Dimethoxy-6-nitrobenzaldehyde from Procedure 6 (331 g) was added to acetone (2.5 l) in a 12 l flask. A saturated solution (approximately 60-65 g/l) of potassium permanganate was added until TLC showed no starting material. Approximately 7 l was required. The reaction mixture was filtered to remove the MnO2 and was washed with 2.5N KOH and acetone (2 l each). The combined filtrates were evaporated to dryness and acidified with concentrated HCl. The precipitated solid was collected on a filter, washed with water (250 ml) and dried overnight. The solid was dissolved in 2 l acetone, treated with MgSO4 and charcoal, evaporated to 500 ml and cooled to 5°. The crystals were filtered, washed with acetone and hexane and dried to afford dimethoxy acid (234 g, 65.7%) mp 187°-189° C.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:7]([N+:13]([O-:15])=[O:14])[C:4]=1[CH:5]=[O:6].[Mn]([O-])(=O)(=O)=[O:17].[K+]>CC(C)=O>[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:7]([N+:13]([O-:15])=[O:14])[C:4]=1[C:5]([OH:17])=[O:6] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
331 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=O)C(=CC=C1OC)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
2.5 L
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the MnO2
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with 2.5N KOH and acetone (2 l each)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined filtrates were evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated solid was collected on a filter
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (250 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried overnight
|
|
Duration
|
8 (± 8) h
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid was dissolved in 2 l acetone
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with MgSO4 and charcoal
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to 500 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 5°
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetone and hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford dimethoxy acid (234 g, 65.7%) mp 187°-189° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=C(C(=O)O)C(=CC=C1OC)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
